molecular formula C11H12ClNO B13040019 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile

4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile

Cat. No.: B13040019
M. Wt: 209.67 g/mol
InChI Key: LYQJUYCIJZHZJC-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is an organic compound with a complex structure that includes a tert-butyl group, a chlorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to introduce the tert-butyl group. This is followed by chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The hydroxyl group can be introduced through a hydroxylation reaction, and finally, the nitrile group is added via a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is unique due to the combination of functional groups it possesses, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-tert-butyl-2-chloro-5-hydroxybenzonitrile

InChI

InChI=1S/C11H12ClNO/c1-11(2,3)8-5-9(12)7(6-13)4-10(8)14/h4-5,14H,1-3H3

InChI Key

LYQJUYCIJZHZJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)Cl)C#N)O

Origin of Product

United States

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